4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride
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Overview
Description
4-fluoro-N-methylbicyclo[221]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14FN·HCl It is a bicyclic amine derivative, characterized by the presence of a fluorine atom and a methyl group attached to the bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Fluorination: Introduction of the fluorine atom is achieved through fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Amination: The amine group is introduced through amination reactions, using reagents like ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The presence of the fluorine atom and the bicyclic structure contributes to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride
- Bicyclo[2.2.1]heptane derivatives
Uniqueness
4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other bicyclo[2.2.1]heptane derivatives.
Properties
Molecular Formula |
C8H15ClFN |
---|---|
Molecular Weight |
179.66 g/mol |
IUPAC Name |
4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c1-10-8-4-2-7(9,6-8)3-5-8;/h10H,2-6H2,1H3;1H |
InChI Key |
BIPJNKOVJJODSK-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CCC(C1)(CC2)F.Cl |
Origin of Product |
United States |
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